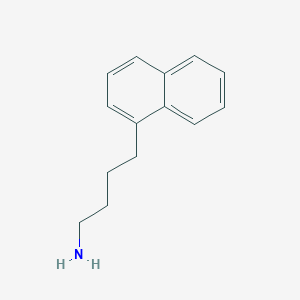

1-Naphthalenebutanamine

Overview

Description

The description of a chemical compound usually includes its molecular formula, structure, and common uses. For example, naphthalene, a related compound, is a white, volatile, solid polycyclic hydrocarbon with a strong mothball odor .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. For instance, a related compound, poly (1-naphthylamine), has been synthesized using chemical and electrochemical techniques .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various laboratory experiments .Scientific Research Applications

Applications in Supramolecular Chemistry and Catalysis

1-Naphthalenebutanamine, as a derivative of naphthalene diimides (NDIs), finds applications in supramolecular chemistry, including sensors, molecular switching devices like catenanes and rotaxanes, and ion-channels via ligand gating. NDIs are also used as gelators for sensing aromatic systems and in catalysis through anion-π interactions. They have implications in fields such as artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Environmental Safety and Monitoring

1-Naphthalenebutanamine, as a metabolite of naphthalene, is monitored for environmental safety. Novel methods like competitive indirect enzyme-linked immunosorbent assay (ciELISA) are developed for monitoring its presence in urine samples, aiding in the establishment of biological exposure levels for naphthalene and related pollutants (Chen et al., 2020).

Biomonitoring Studies

Its utility in biomonitoring studies is evident, where metabolites like 1-naphthol are analyzed in occupational exposure contexts. Such studies aid in evaluating the suitability of different parameters for biomonitoring naphthalene exposures (Klotz et al., 2018).

Potential in Drug Discovery

Naphthalene, and by extension its derivatives like 1-Naphthalenebutanamine, are explored in medicinal chemistry for their potential in treating various pathophysiological conditions. This includes roles in anticancer, antimicrobial, anti-inflammatory, antiviral, and other therapeutic areas (Makar et al., 2019).

Environmental Pollution Abatement

In environmental applications, 1-Naphthalenebutanamine-related compounds like biochars from orange peels are used for the sorption of naphthalene and its metabolites, showcasing their role in pollution abatement (Chen & Chen, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-naphthalen-1-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10H,3-4,7,11,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLWZMQPBAFKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548112 | |

| Record name | 4-(Naphthalen-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalenebutanamine | |

CAS RN |

111182-22-0 | |

| Record name | 4-(Naphthalen-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, methyl ester](/img/structure/B3045578.png)

![Formamide, N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B3045581.png)

![N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3045586.png)